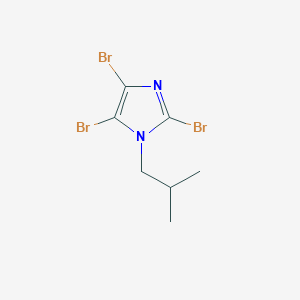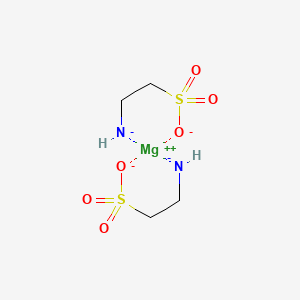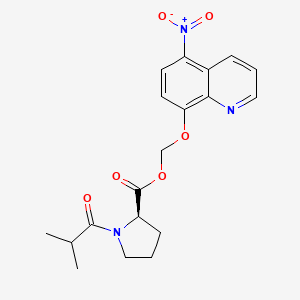
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with a suitable alkylating agent to introduce the oxy-methyl group. This is followed by the esterification of the resulting intermediate with isobutyryl-D-proline under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxy-methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the quinoline ring are key structural features that contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate include:
5-Nitroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Nitroxoline: An antibacterial agent with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
特性
分子式 |
C19H21N3O6 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(5-nitroquinolin-8-yl)oxymethyl (2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)18(23)21-10-4-6-15(21)19(24)28-11-27-16-8-7-14(22(25)26)13-5-3-9-20-17(13)16/h3,5,7-9,12,15H,4,6,10-11H2,1-2H3/t15-/m1/s1 |
InChIキー |
LXUFPWWSKBIHJH-OAHLLOKOSA-N |
異性体SMILES |
CC(C)C(=O)N1CCC[C@@H]1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
正規SMILES |
CC(C)C(=O)N1CCCC1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


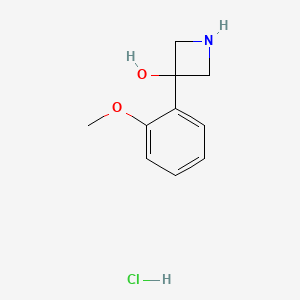
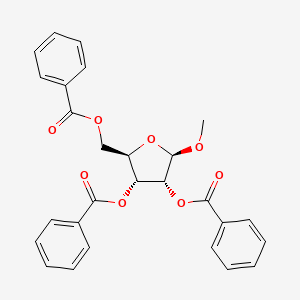
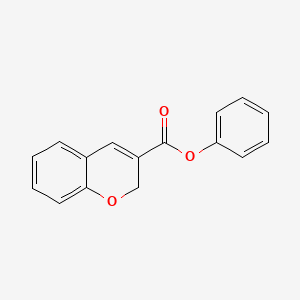
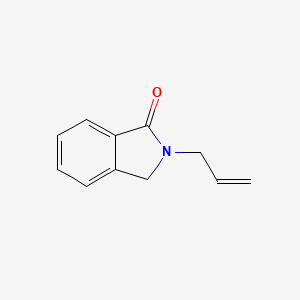


![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

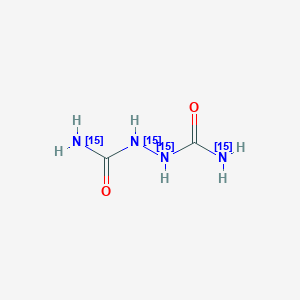
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
